N-(4-methoxyphenyl)-2-(methylamino)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(methylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylamino group via an acetamide linkage
Scientific Research Applications
Chemistry:
- N-(4-methoxyphenyl)-2-(methylamino)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine:
- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing inhibitors of specific enzymes or receptors.
Industry:
- The compound finds applications in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide typically begins with 4-methoxyaniline and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2-(methylamino)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-(4-methoxyphenyl)-2-(methylamino)ethanol under appropriate conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(4-methoxyphenyl)-2-(methylamino)ethanol.
Substitution: Various substituted acetamides depending on the nucleophile used.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)acetamide depends on its specific application. In general, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity.
- For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: This compound shares the methoxyphenyl group but differs in the presence of a sulfonamide group instead of an acetamide linkage.
4-methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has an isocyanate functional group instead of an acetamide.
Uniqueness:
- N-(4-methoxyphenyl)-2-(methylamino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the methoxy and methylamino groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVSEPALGPXALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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